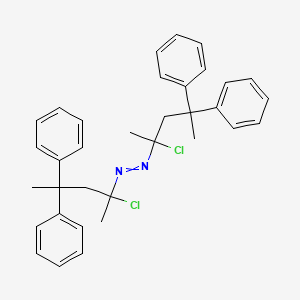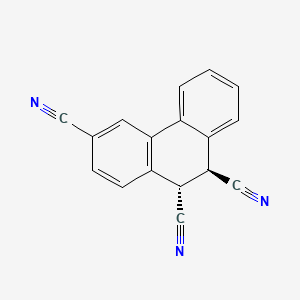![molecular formula C25H28O3S B14582613 Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-87-9](/img/structure/B14582613.png)
Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound characterized by its phenolic structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- typically involves multi-step organic reactions. The process often starts with the preparation of the phenolic core, followed by the introduction of isopropyl groups at the 2 and 6 positions. The phenyl(phenylsulfonyl)methyl group is then attached through a series of substitution reactions. Common reagents used in these steps include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
N-[2,6-bis(1-methylethyl)phenyl-2-thiophenesulfonamide: Shares the isopropyl groups but differs in the sulfonamide moiety.
Uniqueness
Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61563-87-9 |
|---|---|
Molecular Formula |
C25H28O3S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[benzenesulfonyl(phenyl)methyl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H28O3S/c1-17(2)22-15-20(16-23(18(3)4)24(22)26)25(19-11-7-5-8-12-19)29(27,28)21-13-9-6-10-14-21/h5-18,25-26H,1-4H3 |
InChI Key |
DZVFAAWGVGJWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)

![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)




![N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14582578.png)

![2-[Amino(morpholin-4-yl)methylidene]hydrazine-1-carbodithioic acid](/img/structure/B14582588.png)

![4-[(Dimethylamino)methyl]phenol;hydrobromide](/img/structure/B14582600.png)


